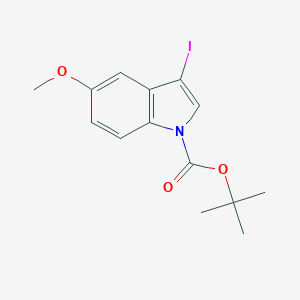

tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-iodo-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYNBDBUFOORRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443588 | |

| Record name | tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192189-10-9 | |

| Record name | tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-5-methoxy-1H-indole, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

This document provides a comprehensive technical overview of the synthesis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis is presented as a two-step process, commencing with the protection of the indole nitrogen, followed by regioselective iodination.

Synthesis Overview

The synthesis of this compound is typically achieved in two sequential steps:

-

Step 1: N-Boc Protection: The synthesis begins with the protection of the nitrogen atom of 5-methoxy-1H-indole using di-tert-butyl dicarbonate (Boc)₂O. This step enhances the stability of the indole ring for subsequent reactions.

-

Step 2: Electrophilic Iodination: The resulting N-Boc protected intermediate, tert-Butyl 5-methoxy-1H-indole-1-carboxylate, undergoes regioselective iodination at the C3 position of the indole ring using an electrophilic iodine source such as N-Iodosuccinimide (NIS).

The overall reaction scheme is depicted below:

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 5-methoxy-1H-indole-1-carboxylate

This procedure details the N-Boc protection of 5-methoxy-1H-indole.

Materials:

-

5-methoxy-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 5-methoxy-1H-indole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl 5-methoxy-1H-indole-1-carboxylate as a solid.

Step 2: Synthesis of this compound

This procedure describes the regioselective iodination of the N-Boc protected indole.

Materials:

-

tert-Butyl 5-methoxy-1H-indole-1-carboxylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve tert-Butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in acetonitrile or dichloromethane.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Step 1: N-Boc Protection | Step 2: Iodination |

| Starting Material | 5-methoxy-1H-indole | tert-Butyl 5-methoxy-1H-indole-1-carboxylate |

| Reagents | (Boc)₂O, DMAP | N-Iodosuccinimide |

| Solvent | Acetonitrile | Acetonitrile or Dichloromethane |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours | 2-4 hours |

| Typical Yield | 90-98% | 85-95% |

| Purification | Column Chromatography | Column Chromatography |

Signaling Pathway and Logical Relationship Diagram

The logical progression of the synthesis can be visualized as a sequential process where the output of the first reaction serves as the input for the second.

Caption: Experimental workflow for the two-step synthesis.

physical and chemical properties of 3-iodo-5-methoxy-1H-indole-1-carboxylate

An In-depth Technical Guide to tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 192189-10-9) is a key synthetic intermediate in medicinal chemistry and drug discovery. As a functionalized indole, it serves as a versatile building block for the synthesis of complex molecular architectures. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it particularly valuable.

The methoxy group at the 5-position is a common feature in various neuroactive compounds, while the iodine atom at the 3-position provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group that enhances solubility and stability, and which can be readily removed under acidic conditions. This combination of features makes it an ideal precursor for developing libraries of compounds, particularly for targeting serotonin receptors and other neuropharmacological targets.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 192189-10-9 | [1] |

| Molecular Formula | C₁₄H₁₆INO₃ | [1] |

| Molecular Weight | 373.19 g/mol | [1] |

| Appearance | Yellow to red-brown sticky oil or semi-solid | |

| Boiling Point | 423.3 °C (Predicted) | [1] |

| Purity | ≥97% | |

| Storage Conditions | 2-8 °C, Refrigerator | [1] |

Spectral Data

While full spectral data sets are typically provided by commercial suppliers upon request, the expected characteristics are described below.[2]

Mass Spectrometry

Under electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a characteristic fragmentation pattern dominated by the loss of the stable tert-butyl cation and subsequent fragmentation of the Boc group.

| m/z (Predicted) | Fragment | Interpretation |

| 373 | [M]⁺ | Molecular ion peak. |

| 317 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 273 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group, yielding the 3-iodo-5-methoxy-1H-indole radical cation. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak. |

NMR Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.6 ppm), the methoxy protons (a singlet around 3.8 ppm), and distinct aromatic protons on the indole ring. The C2 proton will appear as a singlet in the aromatic region.

-

¹³C NMR: The spectrum will display signals for the quaternary carbons of the Boc group, the methoxy carbon, and the carbons of the indole core. The carbon bearing the iodine (C3) will be significantly shifted downfield.

Experimental Protocols

Representative Synthesis: Iodination of Precursor

The most direct route to synthesize this compound is via electrophilic iodination of its non-iodinated precursor, tert-butyl 5-methoxy-1H-indole-1-carboxylate.

Caption: Workflow for the synthesis of the target compound.

Protocol:

-

Dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 equiv) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (approx. 1.1 equiv) portion-wise to the stirred solution. Alternatively, a solution of iodine (I₂) and a base like potassium hydroxide (KOH) can be used.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the final product.

Chemical Reactivity: Palladium-Catalyzed Cross-Coupling

The C3-iodo group is the primary site of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.

Caption: Key cross-coupling reactions of the title compound.

4.2.1 Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a typical procedure for coupling the iodoindole with an arylboronic acid.[3][4]

-

In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Purge the vessel with an inert gas (Argon or Nitrogen) and seal.

-

Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product via column chromatography.

4.2.2 Representative Heck Coupling Protocol

This protocol is adapted from a procedure for a structurally similar iodoindole and describes the coupling with an acrylate.[5]

-

Under an inert atmosphere, add the palladium catalyst (e.g., (dtbpf)PdCl₂, 2 mol%) and this compound (1.0 equiv) to a reaction vial.

-

Add a suitable solvent (e.g., an aqueous micellar solution or DMF), a base such as triethylamine (Et₃N, 3.0 equiv), and the alkene partner (e.g., tert-butyl acrylate, 2.0 equiv) via syringe.

-

Stir the mixture vigorously at the desired temperature (from room temperature to 100 °C depending on catalyst and substrates).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extracting the product with an appropriate organic solvent.

-

Dry and concentrate the organic phase, and purify the residue by column chromatography to yield the substituted alkene product.

Biological Context & Signaling Pathways

This compound is not typically evaluated for biological activity itself; it is a precursor used to synthesize active pharmaceutical ingredients (APIs). Derivatives synthesized from this intermediate are often designed as modulators of serotonin (5-hydroxytryptamine, 5-HT) receptors, which are critical targets in the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and schizophrenia.

Many 5-HT receptors are G-protein coupled receptors (GPCRs). For example, the 5-HT₁A receptor couples to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase, while the 5-HT₂A receptor couples to Gᵩ/₁₁ proteins, activating phospholipase C.

Caption: Generalized serotonin receptor signaling pathway.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) should be consulted, compounds of this class should be handled with care. Based on data for the closely related tert-butyl 3-iodo-1H-indole-1-carboxylate, the following hazards may be present:

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Measures: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

Technical Guide: Characterization of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate (CAS Number: 192189-10-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds.[1] Its structural features, including the protected indole nitrogen and the strategically placed iodo and methoxy groups, make it a versatile building block for creating diverse molecular architectures. This document summarizes its physical and chemical properties, provides detailed spectroscopic data and experimental protocols, and outlines a general synthetic approach.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 192189-10-9 | |

| Molecular Formula | C₁₄H₁₆INO₃ | [3] |

| Molecular Weight | 373.19 g/mol | [3] |

| Boiling Point | 423.3 °C | [1] |

| Appearance | White powder | [2] |

| Storage | 2-8°C | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthetic compounds. The following sections detail the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | s | 1H | H-2 |

| ~ 7.6 - 7.7 | d | 1H | H-4 |

| ~ 7.2 - 7.3 | d | 1H | H-7 |

| ~ 6.8 - 6.9 | dd | 1H | H-6 |

| ~ 3.8 | s | 3H | -OCH₃ |

| ~ 1.6 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 155 | Carbonyl C (Boc) |

| ~ 150 | C-5 |

| ~ 135 | C-7a |

| ~ 130 | C-3a |

| ~ 125 | C-2 |

| ~ 115 | C-7 |

| ~ 110 | C-4 |

| ~ 100 | C-6 |

| ~ 84 | Quaternary C (Boc) |

| ~ 60 | C-3 |

| ~ 56 | -OCH₃ |

| ~ 28 | -C(CH₃)₃ |

A general protocol for acquiring NMR spectra of indole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Parameters:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a sufficient number of scans, as the ¹³C nucleus has a low natural abundance.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 373.19.

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Ion |

| 373 | [M]⁺ |

| 317 | [M - C₄H₈]⁺ |

| 274 | [M - C₅H₉O₂]⁺ |

| 246 | [M - I]⁺ |

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI mass spectrometer.

-

Ionization: Apply a high voltage to the sample solution as it is nebulized, leading to the formation of gas-phase ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Synthesis

This compound is typically synthesized from a suitable indole precursor. A general synthetic workflow is outlined below.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Synthesis

A plausible, though general, synthetic protocol involves a two-step process from 5-methoxy-1H-indole:

-

Boc Protection of the Indole Nitrogen:

-

Dissolve 5-methoxy-1H-indole in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Add a base, such as triethylamine or 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.

-

-

Iodination at the C3 Position:

-

Dissolve the Boc-protected indole in a suitable solvent.

-

Add a base (e.g., sodium bicarbonate or triethylamine).

-

Add a solution of iodine (I₂) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by quenching with a sodium thiosulfate solution to remove excess iodine, followed by extraction, washing, drying, and solvent removal.

-

Purify the crude product by column chromatography to obtain the final product.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available data to suggest that this compound has direct biological activity or is involved in specific signaling pathways. Its primary role is that of a synthetic intermediate used in the construction of more complex molecules that may have therapeutic potential.

Conclusion

This technical guide has provided a summary of the available characterization data for this compound (CAS 192189-10-9). The provided information on its physical properties, spectroscopic data, and a general synthetic protocol will be valuable for researchers utilizing this compound in their synthetic endeavors. Further detailed experimental data, particularly assigned NMR spectra, would be beneficial for the scientific community and should be a priority for future publications involving this compound.

References

In-Depth Structural Analysis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive structural analysis of tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Molecular Structure and Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 192189-10-9, possesses the molecular formula C₁₄H₁₆INO₃ and a molecular weight of 373.19 g/mol . The structure consists of an indole core, substituted with an iodine atom at the 3-position and a methoxy group at the 5-position. The indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 192189-10-9 | [1] |

| Molecular Formula | C₁₄H₁₆INO₃ | [2] |

| Molecular Weight | 373.19 g/mol | [2] |

| Physical Form | Pale solid | [3][4] |

| Melting Point | 114-116 °C | [3][4] |

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals corresponding to the protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.99 | s | 1H | Ar-H | [3][4] |

| 7.70 | s | 1H | Ar-H | [3][4] |

| 6.97 | dd, J = 9.2, 2.0 Hz | 1H | Ar-H | [3][4] |

| 6.84 | d, J = 2.0 Hz | 1H | Ar-H | [3][4] |

| 3.86 | s | 3H | -OCH₃ | [3][4] |

| 1.65 | s | 9H | -C(CH₃)₃ | [3][4] |

Note: The spectrum was recorded in CDCl₃ at 400 MHz.[3][4]

Predicted ¹³C NMR, IR, and Mass Spectrometry Data

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Fragments |

| ¹³C NMR | Signals for the tert-butyl group (~28 ppm for CH₃, ~84 ppm for the quaternary carbon), methoxy group (~56 ppm), aromatic carbons (100-155 ppm), and the carbonyl group (~150 ppm). |

| IR Spectroscopy (cm⁻¹) | C-H stretching (aromatic and aliphatic, ~2900-3100), C=O stretching (Boc group, ~1730), C-O stretching (~1250 and ~1050), and C-I stretching (in the fingerprint region). |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at ~373. A prominent fragment corresponding to the loss of the tert-butyl group [M-57]⁺ and the loss of the entire Boc group [M-100]⁺. |

Experimental Protocols

The synthesis of this compound can be achieved through the iodination of the corresponding Boc-protected 5-methoxyindole.

Synthesis of this compound

This protocol is based on the synthesis of compound 3a as described in the literature[3][4].

Materials:

-

tert-Butyl 5-methoxy-1H-indole-1-carboxylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate in acetonitrile in a suitable reaction vessel.

-

Add N-iodosuccinimide to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a pale solid.

Structural Analysis Workflow

The logical workflow for the structural analysis of this compound is outlined below.

Signaling Pathway and Biological Context

This compound serves as a key intermediate in the synthesis of hyrtinadine A and its derivatives. These compounds have been investigated for their antiviral and anti-phytopathogenic fungus activities. The synthetic pathway allows for the introduction of various substituents on the indole core, which has been shown to significantly influence the biological activity of the final products. For instance, derivatives where the 3-iodo group is replaced by other functionalities via cross-coupling reactions have demonstrated potent bioactivity.

References

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-iodo-6-methoxy-1h-indole-1-carboxylate - CAS:1268167-84-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. Discovery of Hyrtinadine A and Its Derivatives as Novel Antiviral and Anti-Phytopathogenic-Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Stability and Storage of Boc-Protected 3-Iodo-5-Methoxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-protected 3-iodo-5-methoxyindole (tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate). The information herein is compiled from an analysis of the compound's chemical structure, data from analogous compounds, and established principles of organic chemistry. This document is intended to guide researchers in maintaining the integrity of this valuable synthetic intermediate.

Chemical Structure and Inherent Stability Factors

Boc-protected 3-iodo-5-methoxyindole possesses three key structural features that dictate its stability profile: the N-Boc protecting group, the iodinated indole ring, and the methoxy substituent.

-

N-Boc (tert-Butyloxycarbonyl) Group: The Boc group is a widely used amine protecting group known for its stability under neutral and basic conditions. However, it is highly susceptible to cleavage under acidic conditions, which can lead to the formation of a tertiary carbocation.[1][2][3][] Thermal deprotection is also possible at elevated temperatures.[5][6]

-

Iodinated Indole Ring: The carbon-iodine bond on the indole ring is a potential site of degradation. Iodinated aromatic compounds can undergo reductive dehalogenation, a process that can be influenced by light, temperature, and the presence of reducing agents.[7][8] The indole ring itself can be susceptible to oxidation, often initiated by hydroxylation, which can lead to ring cleavage.[9][10]

-

Methoxy Group: The methoxy group at the 5-position is an electron-donating group, which can influence the reactivity of the indole ring.

Recommended Storage Conditions

While some suppliers suggest room temperature storage for similar compounds, a more conservative approach is recommended to ensure long-term stability, especially given the potential for degradation. The following conditions are based on best practices for handling sensitive organic compounds.

| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) |

| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) |

| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |

| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |

| Container | Tightly sealed vial | Tightly sealed vial |

Rationale for Recommendations:

-

Low Temperature: Reduces the rate of potential degradation reactions, including deiodination and Boc-group cleavage.

-

Inert Atmosphere: Minimizes the risk of oxidation of the indole ring.

-

Protection from Light: Prevents photo-induced degradation, such as the cleavage of the carbon-iodine bond.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate analytical methods to assess the purity and stability of Boc-protected 3-iodo-5-methoxyindole.

-

Acid-Catalyzed Deprotection: Exposure to acidic conditions will readily cleave the Boc group, yielding 3-iodo-5-methoxyindole.

-

Reductive Deiodination: The iodine atom at the 3-position can be removed, leading to the formation of Boc-protected 5-methoxyindole.

-

Oxidation of the Indole Ring: The indole nucleus can be oxidized, potentially forming hydroxylated species and, upon further degradation, ring-opened products.[9][10]

A visual representation of these potential degradation pathways is provided below.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. reddit.com [reddit.com]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the solubility of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate in various organic solvents. Due to the limited availability of public quantitative data for this specific compound, this guide presents a compilation of expected solubility behaviors based on its structural characteristics and general principles of solubility for similar indole derivatives. The experimental protocols provided are standardized methods for determining solubility in a laboratory setting.

Introduction

This compound is a complex heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Understanding its solubility in different organic solvents is crucial for its use in reaction chemistry, purification processes, and formulation development. Solubility dictates the choice of solvent for a particular application, affects reaction rates and yields, and is a critical parameter in preclinical drug development. This guide outlines the theoretical solubility profile and provides detailed experimental methods for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its solubility characteristics.

| Property | Value |

| Molecular Formula | C₁₄H₁₆INO₃ |

| Molecular Weight | 373.18 g/mol |

| Physical Form | Expected to be a solid at room temperature |

| Polarity | Moderately polar |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Quantitative Solubility Data

The following table summarizes the anticipated solubility of this compound in a range of common organic solvents at ambient temperature. These values are illustrative and should be confirmed by experimental measurement.

| Solvent | Polarity Index | Expected Solubility (mg/mL) | Classification |

| Dichloromethane (DCM) | 3.1 | > 50 | Very Soluble |

| Chloroform | 4.1 | > 50 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | > 30 | Freely Soluble |

| Ethyl Acetate | 4.4 | 10 - 30 | Soluble |

| Acetone | 5.1 | 10 - 30 | Soluble |

| Acetonitrile | 5.8 | 5 - 10 | Sparingly Soluble |

| Isopropanol | 3.9 | 1 - 5 | Slightly Soluble |

| Ethanol | 4.3 | 1 - 5 | Slightly Soluble |

| Methanol | 5.1 | 1 - 5 | Slightly Soluble |

| Toluene | 2.4 | < 1 | Sparingly Soluble |

| Hexane | 0.1 | < 0.1 | Insoluble |

| Water | 10.2 | < 0.1 | Insoluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1]

4.1. Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Screw-cap vials

-

Volumetric flasks

-

Analytical balance

-

Shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Standards: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a screw-cap vial. The presence of undissolved solid at the end of the experiment is essential.[1]

-

Solvent Addition: Add a precise volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[1]

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Immediately dilute the filtered saturated solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.[1]

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry by comparing the response to the previously prepared standard curve.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination experiment.

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information on specific signaling pathways directly modulated by this compound. Research into its biological activity would be required to elucidate any such interactions.

The logical relationship in solubility studies revolves around the principle of "like dissolves like." The solubility of the moderately polar this compound is expected to be higher in solvents of similar polarity.

Caption: Principle of "Like Dissolves Like" for Solubility.

References

Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the characterization of this and structurally related molecules.

Executive Summary

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the known data for tert-butyl 3-iodo-1H-indole-1-carboxylate, with adjustments made to account for the electronic effects of the 5-methoxy substituent.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | s | - |

| H-4 | 7.5 - 7.7 | d | ~2.0 |

| H-6 | 6.8 - 7.0 | dd | ~8.8, 2.0 |

| H-7 | 7.9 - 8.1 | d | ~8.8 |

| OCH₃ | 3.8 - 3.9 | s | - |

| C(CH₃)₃ | 1.6 - 1.7 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 149 - 151 |

| C(CH₃)₃ | 84 - 86 |

| C(CH₃)₃ | 28 - 29 |

| C-2 | 130 - 132 |

| C-3 | 65 - 67 |

| C-3a | 132 - 134 |

| C-4 | 115 - 117 |

| C-5 | 155 - 157 |

| C-6 | 112 - 114 |

| C-7 | 114 - 116 |

| C-7a | 136 - 138 |

| OCH₃ | 55 - 57 |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added to the solvent prior to sample dissolution.

2. NMR Spectrometer Setup and Data Acquisition

-

The NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

-

The instrument should be properly tuned and the magnetic field shimmed to ensure optimal resolution and line shape.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Workflow for Structural Elucidation

The process of determining the structure of a novel compound using NMR spectroscopy follows a logical progression. The diagram below illustrates a typical workflow.

Caption: A logical workflow for the structural elucidation of a novel organic compound using 1D and 2D NMR spectroscopy.

This technical guide serves as a foundational resource for the spectroscopic characterization of this compound and related indole derivatives. The provided data and protocols are intended to facilitate research and development in the fields of synthetic chemistry and medicinal chemistry.

Technical Guide: Mass Spectrometry Analysis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

This technical guide provides an in-depth analysis of the mass spectrometry data for tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate (C₁₄H₁₆INO₃, Molecular Weight: 373.19 g/mol ).[1] The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its expected mass spectral characteristics, generalized experimental protocols for its analysis, and a visual representation of its predicted fragmentation pathway. While direct experimental data for this specific molecule is not widely published, this guide constructs a reliable predictive model based on the well-established fragmentation patterns of structurally similar indole derivatives and N-Boc protected compounds.[2][3][4][5]

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group.[4][6] The following table summarizes the predicted key ions and their proposed structures under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions.

| m/z (calculated) | Proposed Ion/Fragment | Proposed Structure/Formula | Significance |

| 373 | [M]⁺ | [C₁₄H₁₆INO₃]⁺ | Molecular Ion |

| 317 | [M - C₄H₈]⁺ | [C₁₀H₈INO₃]⁺ | Loss of isobutylene from the Boc group.[4] |

| 273 | [M - C₅H₈O₂]⁺ | [C₉H₈INO]⁺ | Loss of the entire Boc group.[4] |

| 246 | [M - I]⁺ | [C₁₄H₁₆NO₃]⁺ | Loss of the iodine radical. |

| 57 | [C₄H₉]⁺ | [(CH₃)₃C]⁺ | tert-Butyl cation, often the base peak for Boc-protected compounds.[4] |

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source. This method is suitable for the analysis of many indole derivatives.[7][8]

2.1. Sample Preparation

-

Stock Solution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile.[4]

-

Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.[4]

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[7]

2.2. Liquid Chromatography (LC) Parameters

-

Column: A C18 reverse-phase column is typically suitable for the separation of indole derivatives.

-

Mobile Phase: A gradient elution using water (A) and methanol or acetonitrile (B), both typically containing 0.1% formic acid to facilitate protonation, is commonly employed.[7]

-

Gradient Program: A representative gradient could be: 0-2 min, 50% B; 2-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B.

-

Flow Rate: A flow rate of 0.3-0.6 mL/min is standard.[7]

-

Injection Volume: 5-10 µL.[7]

-

Column Temperature: Maintained at 25-40 °C.[7]

2.3. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for Boc-protected compounds to observe the protonated molecule and its characteristic fragments.[4]

-

Ion Spray Voltage: Approximately 4.5 kV.[7]

-

Capillary Temperature: Around 300-350 °C.[7]

-

Sheath and Auxiliary Gas: Nitrogen is used as both the sheath and auxiliary gas.[7]

-

Collision Gas: For MS/MS experiments, argon or helium can be used as the collision gas.[7]

-

Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500) and in tandem MS (MS/MS) mode to elucidate fragmentation pathways.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway for this compound under mass spectrometric analysis. The initial ionization is followed by characteristic losses of fragments from the Boc group.

Caption: Predicted fragmentation of this compound.

References

- 1. Novachemistry-product-info [novachemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Pivotal Role of the Boc Protecting Group in Indole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic manipulation of this heterocyclic system is paramount for the development of novel molecular entities. Central to this endeavor is the use of protecting groups, and among them, the tert-butoxycarbonyl (Boc) group has emerged as an indispensable tool for modulating the reactivity and enabling the selective functionalization of the indole ring. This technical guide provides a comprehensive exploration of the multifaceted role of the Boc protecting group in indole chemistry, detailing its application, advantages, and the nuanced reactivity it imparts.

The Indole Moiety: A Double-Edged Sword of Reactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, possesses a rich and complex electronic nature. The lone pair of electrons on the nitrogen atom participates in the aromaticity of the ring, rendering the pyrrolic portion electron-rich and highly susceptible to electrophilic attack, predominantly at the C3 position. While this inherent reactivity is a boon for certain transformations, it often presents a significant challenge when functionalization at other positions is desired or when the indole nitrogen itself needs to participate in reactions. Unprotected indoles can also be sensitive to acidic conditions and oxidation.

The Boc Group: A Versatile Guardian and Director

The tert-butoxycarbonyl (Boc) group, introduced as a carbamate on the indole nitrogen, serves as a robust solution to these challenges. Its primary functions in indole chemistry are twofold:

-

Protection: The Boc group effectively shields the indole nitrogen, preventing its participation in undesired side reactions such as N-alkylation or protonation under acidic conditions. This protection is crucial for maintaining the integrity of the indole core during various synthetic transformations.

-

Reactivity Modulation and Direction: The electron-withdrawing nature of the Boc group significantly alters the electronic landscape of the indole ring. This electronic perturbation deactivates the pyrrolic ring towards electrophilic attack and, critically, facilitates the deprotonation of the C2-proton, making it the most acidic proton on the ring. This effect enables highly regioselective functionalization at the C2 position, a feat that is difficult to achieve with unprotected indoles.

Boc Protection of Indoles: Methodologies and Quantitative Data

The introduction of the Boc group onto the indole nitrogen is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O). The reaction conditions can be tailored to the specific substrate and scale.

Experimental Protocol: General Procedure for Boc Protection of Indole

Materials:

-

Indole (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Acetonitrile (or Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole in acetonitrile, add Boc₂O and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-indole.

Quantitative Data for Boc Protection of Substituted Indoles

The efficiency of the Boc protection is generally high, even with a variety of substituents on the indole ring.

| Entry | Substrate | Reagents and Conditions | Yield (%) | Reference |

| 1 | Indole | Boc₂O, DMAP, MeCN, rt, 3h | 98 | [1] |

| 2 | Tryptophan | Boc₂O, TEA, H₂O/THF, rt | - | [2] |

| 3 | 5-Bromoindole | Boc₂O, DMAP, CH₂Cl₂, rt | >95 | - |

| 4 | Indole-3-acetic acid | Boc₂O, DMAP, MeCN, rt | - | [3] |

Yields are typically high, but can vary depending on the specific substrate and reaction conditions.

The Reactivity of N-Boc Indoles: A Paradigm Shift

The introduction of the Boc group fundamentally alters the reactivity of the indole ring, opening up new avenues for selective functionalization.

Directed ortho-Metalation (DoM): The Gateway to C2-Functionalization

As mentioned, the Boc group directs lithiation to the C2 position. This is a powerful strategy for introducing a wide range of electrophiles at this previously less accessible position.

Materials:

-

N-Boc-indole (1.0 equiv)

-

sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Electrophile (e.g., Iodomethane, Trimethylsilyl chloride, Carbon dioxide) (1.2 equiv)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-indole in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add s-BuLi or t-BuLi dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the electrophile to the solution and continue stirring at -78 °C for another 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Cross-Coupling Reactions: Building Molecular Complexity

N-Boc-indoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

N-Boc-indoleboronic acids or their esters are versatile coupling partners in Suzuki-Miyaura reactions, allowing for the introduction of aryl, heteroaryl, or vinyl groups at various positions of the indole ring.[4]

Materials:

-

N-Boc-indole-2-boronic acid (1.0 equiv)

-

Aryl halide (e.g., Aryl bromide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add N-Boc-indole-2-boronic acid, the aryl halide, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the product by column chromatography.

Deprotection of N-Boc Indoles: Liberating the Core

The facile removal of the Boc group under acidic conditions is one of its most significant advantages. This allows for the unmasking of the indole nitrogen at a late stage in a synthetic sequence, providing the final target molecule.

Common Deprotection Methods

A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA) being the most common.

| Reagent | Conditions | Comments | Reference |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, 0 °C to rt | Highly effective and volatile, simplifying workup.[5][6] | |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | A common and cost-effective alternative to TFA.[7] | |

| Sodium Methoxide (NaOMe) | Methanol, rt | A mild basic condition for deprotection.[5][6] | |

| 2,2,2-Trifluoroethanol (TFE) | Microwave irradiation | A non-acidic, thermal deprotection method.[8] | |

| Oxalyl Chloride | Methanol, rt | A mild and selective method.[9][10] |

Experimental Protocol: Trifluoroacetic Acid (TFA) Mediated Deprotection of N-Boc Indole

Materials:

-

N-Boc-indole derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-Boc-indole derivative in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (typically 20-50% v/v).

-

Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Conclusion

The tert-butoxycarbonyl protecting group is a cornerstone of modern indole chemistry. Its ability to not only protect the indole nitrogen but also to fundamentally alter the reactivity of the indole ring has enabled the development of novel and efficient synthetic methodologies. The Boc group's directing effect in C2-lithiation and its compatibility with a wide range of cross-coupling reactions have made it an invaluable tool for the construction of complex indole-containing molecules. The well-established and reliable protocols for both its introduction and removal further solidify its position as a go-to protecting group for researchers in academia and industry alike. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to harness the full potential of the Boc group in their synthetic endeavors, paving the way for the discovery and development of new medicines and materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. pubs.rsc.org [pubs.rsc.org]

The Strategic Advantage of the 3-Iodo Substituent in Indole Functionalization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide array of biological activities. The strategic functionalization of the indole core is paramount for the development of novel therapeutics and functional materials. Among the various approaches, the introduction of a halogen at the C3-position has proven to be a powerful strategy, with the 3-iodoindole scaffold emerging as a particularly versatile and highly reactive intermediate. This technical guide provides a comprehensive overview of the importance of the 3-iodo substituent in indole functionalization, detailing its synthesis, reactivity in key cross-coupling reactions, and the comparative advantage it offers over other halogens.

The Pivotal Role of the 3-Iodo Substituent

The enhanced reactivity of the carbon-iodine (C-I) bond is central to the strategic importance of 3-iodoindoles in synthetic chemistry. The C-I bond is significantly weaker and more polarizable than C-Br and C-Cl bonds. This inherent chemical property facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle. Consequently, 3-iodoindoles generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to their bromo and chloro counterparts. This heightened reactivity is crucial for the synthesis of complex, highly functionalized indole derivatives, particularly in the later stages of a synthetic sequence where mild conditions are essential to preserve sensitive functional groups.

Synthesis of 3-Iodoindoles

The preparation of 3-iodoindoles can be efficiently achieved through several methods, most notably via electrophilic cyclization or direct iodination of the indole core.

Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines

A highly efficient, two-step approach involves the Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, followed by an electrophilic cyclization of the resulting N,N-dialkyl-o-(1-alkynyl)anilines using molecular iodine.[1][2] This method provides excellent yields of a wide variety of N-alkyl-3-iodoindoles.[1][3]

Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-3-iodoindole

Step 1: Sonogashira Coupling to form N,N-Dimethyl-2-(phenylethynyl)aniline

-

In a Schlenk flask, combine N,N-dimethyl-2-iodoaniline (5 mmol, 1.23 g), PdCl₂(PPh₃)₂ (0.01 mmol, 70 mg, 2 mol%), and CuI (0.05 mmol, 9.5 mg, 1 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add triethylamine (12.5 mL) and phenylacetylene (6 mmol, 0.66 mL) via syringe.

-

Stir the mixture at 50 °C for 5-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the precipitate.

-

Wash the precipitate with diethyl ether.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to afford the desired product.

Step 2: Electrophilic Iodocyclization

-

Dissolve N,N-dimethyl-2-(phenylethynyl)aniline (1 mmol) in dichloromethane (CH₂Cl₂) (10 mL).

-

Add a solution of iodine (I₂) (1.2 mmol, 305 mg) in CH₂Cl₂ (5 mL) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to yield the 1-methyl-2-phenyl-3-iodoindole, which can be further purified by recrystallization or column chromatography.

Direct C3-Iodination of Indoles

Direct iodination of the indole ring at the C3-position is a straightforward method for synthesizing 3-iodoindoles. N-Iodosuccinimide (NIS) is a commonly used, mild, and effective iodinating agent for this transformation.[4]

Experimental Protocol: Direct C3-Iodination of Indole using N-Iodosuccinimide (NIS)

-

To a solution of indole (10 mmol, 1.17 g) in acetonitrile (50 mL) at 0 °C, add N-Iodosuccinimide (11 mmol, 2.47 g) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-iodoindole.

Functionalization of 3-Iodoindoles via Palladium-Catalyzed Cross-Coupling Reactions

The 3-iodoindole scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the C3-position. This versatility is a cornerstone of its importance in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. 3-Iodoindoles readily couple with a wide range of aryl- and heteroarylboronic acids or their esters to produce 3-arylindoles, which are prevalent motifs in many biologically active molecules.[2][5]

Table 1: Suzuki-Miyaura Coupling of 3-Iodoindoles with Boronic Acids

| Entry | 3-Iodoindole Derivative | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Methyl-2-phenyl-3-iodoindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 90 | [2] |

| 2 | 1-Tosyl-3-iodoindole | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75 | [2] |

| 3 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 75-87 | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Methyl-2-phenyl-3-iodoindole

-

In a microwave vial, combine 1-methyl-2-phenyl-3-iodoindole (1 mmol, 319 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Add 1,4-dioxane (7 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120 °C for 40 minutes with stirring.

-

After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford 1-methyl-2,3-diphenylindole.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 3-iodoindoles and terminal alkynes, providing access to 3-alkynylindoles.[2][7] These products are valuable intermediates that can undergo further transformations.

Table 2: Sonogashira Coupling of 3-Iodoindoles with Terminal Alkynes

| Entry | 3-Iodoindole Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Methyl-2-phenyl-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N | Et₃N | RT | 2 | 92 | [2] |

| 2 | 1-Tosyl-3-iodoindole | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | Et₃N | THF | RT | 4 | 85 | [7] |

| 3 | N-Protected-3-iodoindazole | Propiolic/Propargylic derivatives | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | - | up to 99 | [8] |

Experimental Protocol: Sonogashira Coupling of 1-Methyl-2-phenyl-3-iodoindole

-

To a solution of 1-methyl-2-phenyl-3-iodoindole (5.0 mmol) in triethylamine (Et₃N, 5 mL), add phenylacetylene (6.0 mmol).

-

Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (2.5 mol%).

-

Flush the flask with argon, seal it, and stir at room temperature for 2 hours.[2]

-

Filter the resulting precipitate and wash it with diethyl ether (10 mL).[2]

-

The filtrate contains the desired product, which can be purified by concentrating the solvent and performing column chromatography.

Heck Reaction

The Heck reaction couples 3-iodoindoles with alkenes to form 3-vinylindoles, which are important structural motifs in various natural products and pharmaceuticals.[2][9]

Table 3: Heck Reaction of 3-Iodoindoles with Alkenes

| Entry | 3-Iodoindole Derivative | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Methyl-2-phenyl-3-iodoindole | n-Butyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 80 | 24 | 64 | [2] |

| 2 | 3-Iodo-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100-110 | 4-12 | - | [7] |

| 3 | 5-Iodoindole | Styrene | Pd(OAc)₂ (2) | KOAc | DMF | 120 | 12 | 66 | [10] |

Experimental Protocol: Heck Reaction of 1-Methyl-2-phenyl-3-iodoindole

-

In a reaction vessel, combine 1-methyl-2-phenyl-3-iodoindole (0.25 mmol), Na₂CO₃ (0.25 mmol), and n-Bu₄NCl (0.25 mmol) in DMF (1 mL).

-

Add n-butyl acrylate (0.525 mmol) and stir the mixture for 2 minutes.

-

Add Pd(OAc)₂ (5 mol%).

-

Flush the flask with argon, seal it, and stir at 80 °C for 24 hours.[2]

-

After cooling, extract the reaction mixture with diethyl ether (2 x 10 mL).[2]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling 3-iodoindoles with a variety of primary and secondary amines to produce 3-aminoindoles. This reaction is of great importance for the synthesis of pharmacologically active compounds.[11][12]

Table 4: Buchwald-Hartwig Amination of 3-Haloindoles

| Entry | 3-Haloindole Derivative | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3-Bromoindole | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 95 | [12] |

| 2 | 4-Chlorotoluene (Aryl Halide) | Morpholine | Pd(dba)₂ | XPhos | NaOtBu | Toluene | reflux | 94 | |

| 3 | 3-Chloroindazole | 5-Indole boronic acid | Pd source | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | - | [13] |

Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodoindole (General Procedure)

-

To a Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous toluene, followed by 3-iodoindole (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography to obtain the 3-aminoindole product.

Visualizing the Core Processes

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions of 3-iodoindoles.

Experimental Workflow for Suzuki-Miyaura Coupling

A typical experimental workflow for the functionalization of 3-iodoindoles via Suzuki-Miyaura coupling is outlined below.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of 3-iodoindoles.

Conclusion

The 3-iodo substituent is a linchpin in the functionalization of the indole nucleus. Its inherent reactivity facilitates a broad range of palladium-catalyzed cross-coupling reactions under mild conditions, providing efficient access to a diverse array of 3-substituted indoles. This versatility makes 3-iodoindoles invaluable building blocks in the synthesis of complex molecules for drug discovery and materials science. The detailed protocols and comparative data presented in this guide underscore the strategic advantage of employing 3-iodoindoles for the targeted and efficient elaboration of this privileged heterocyclic scaffold.

References

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1]

This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling reaction of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate. This versatile building block allows for the introduction of diverse aryl and heteroaryl substituents at the C-3 position of the 5-methoxyindole core, a key feature in many compounds developed for various therapeutic areas, including oncology and neurodegenerative diseases.[2][3] The Boc-protecting group on the indole nitrogen enhances the substrate's stability and solubility, facilitating its use in cross-coupling reactions.

Applications in Drug Discovery

The 3-aryl-5-methoxyindole moiety is a key pharmacophore in a number of compounds with significant therapeutic potential. The ability to readily synthesize a library of analogs via the Suzuki coupling of this compound is of high value in structure-activity relationship (SAR) studies.

Anticancer Activity: A significant area of application for 3-aryl-5-methoxyindole derivatives is in the development of novel anticancer agents.[2][4] Several compounds bearing this scaffold have been shown to act as potent inhibitors of tubulin polymerization.[4][5] By binding to the colchicine site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The 5-methoxy group is often a key feature for potent activity in these inhibitors.[4]

Central Nervous System (CNS) Disorders: Methoxyindole derivatives have also been investigated for the treatment of CNS disorders. For instance, modified structures have been explored as selective serotonin reuptake inhibitors (SSRIs) for depression and as potential therapeutics for Alzheimer's disease by targeting enzymes like beta-secretase (BACE-1).[3]

Antimicrobial and Antioxidant Properties: The 5-methoxyindole core is also associated with antimicrobial and antioxidant activities.[3][6] Derivatives have shown potential as antifungal and antibacterial agents.[3] Furthermore, some 5-methoxyindoles exhibit protective effects against oxidative damage.[6]

Experimental Protocols

The following is a general protocol for the Suzuki cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

General Reaction Scheme:

Caption: General Suzuki cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2–5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15–30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (2–5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-